(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
CAS No.: 868142-14-7
Cat. No.: VC7345998
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868142-14-7 |
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Molecular Formula | C18H18N2O4S2 |
Molecular Weight | 390.47 |
IUPAC Name | 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Standard InChI | InChI=1S/C18H18N2O4S2/c1-3-4-8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-7-5-6-9-11(10)19(2)15(13)21/h5-7,9,12H,3-4,8H2,1-2H3,(H,23,24)/b14-13- |
Standard InChI Key | POFZIMNNNSUWNS-YPKPFQOOSA-N |
SMILES | CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 6-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, reflecting its Z-configuration at the indolinone-thiazolidinone junction . Its molecular formula, C₁₈H₁₈N₂O₄S₂, corresponds to a molecular weight of 390.5 g/mol . Key structural components include:
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A 1-methyl-2-oxoindolin-3-ylidene moiety, which confers planar aromaticity.
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A 4-oxo-2-thioxothiazolidin-3-yl ring, contributing electrophilic reactivity.
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A hexanoic acid side chain, enhancing solubility and enabling functionalization .
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the indolinone carbonyl group (δ ~170 ppm in ¹³C NMR) and thioxothiazolidinone sulfur atoms . Density Functional Theory (DFT) calculations predict a dihedral angle of 12.7° between the indolinone and thiazolidinone planes, stabilizing the conjugated π-system . The compound’s LogP value of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step protocol starting from 1-methylindolin-2-one (Fig. 1):
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Knoevenagel Condensation: Reaction with thiobarbituric acid in dimethylformamide (DMF) yields the thioxothiazolidinone-indolinone hybrid .
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Alkylation: Introduction of the hexanoic acid side chain via nucleophilic substitution using 6-bromohexanoic acid in the presence of triethylamine.
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Purification: Chromatographic isolation (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .
Table 1: Synthetic Conditions for Key Intermediates
Step | Reagents | Solvent | Temperature | Yield |
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1 | Thiobarbituric acid, DMF | DMF | 80°C | 68% |
2 | 6-Bromohexanoic acid, Et₃N | THF | RT | 52% |
Reactivity Profile
The thioxothiazolidinone ring undergoes nucleophilic attacks at the C-2 sulfur atom, enabling derivatization. For example:
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Esterification: Reaction with methanol/H₂SO₄ produces the methyl ester, enhancing cell permeability .
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Amidation: Coupling with primary amines forms water-soluble conjugates for prodrug development.
Biological Activities and Mechanisms
Histone Acetyltransferase (HAT) Inhibition
In vitro assays demonstrate IC₅₀ = 3.2 µM against PCAF (p300/CBP-associated factor), a key epigenetic regulator . Molecular docking reveals binding to the acetyl-CoA pocket via:
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Hydrogen bonding between the hexanoic acid carboxylate and Arg₁₄₈₀.
Anticancer Activity
Against MCF-7 breast cancer cells, the compound shows GI₅₀ = 8.7 µM, outperforming 5-fluorouracil (GI₅₀ = 12.4 µM). Mechanistic studies indicate:
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ROS Generation: 2.5-fold increase in intracellular reactive oxygen species.
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via Western blot.
Antimicrobial Properties
Preliminary screens reveal MIC = 16 µg/mL against Staphylococcus aureus, attributed to disruption of membrane integrity via thiol group interactions.
Structure-Activity Relationships (SAR)
Side Chain Modifications
Shortening the hexanoic acid to butanoic acid (as in CAS 306322-03-2) reduces HAT inhibition (IC₅₀ = 18.9 µM), underscoring the importance of chain length for target engagement.
Substituent Effects on the Indolinone Ring
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1-Methyl Group: Essential for activity; removal decreases PCAF affinity 10-fold .
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Electron-Withdrawing Groups: Nitro substituents at C-5 enhance cytotoxicity (GI₅₀ = 4.1 µM).
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 6.7 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal stability studies show t₁/₂ = 42 minutes, primarily via glucuronidation.
In Vivo Tolerability
Acute toxicity testing in mice (LD₅₀ > 500 mg/kg) suggests a favorable safety profile for further development.
Comparative Analysis with Analogues
Table 2: Biological Activities of Thioxothiazolidinone Derivatives
Compound | Target | IC₅₀/GI₅₀ | Key Structural Feature |
---|---|---|---|
12b | PCAF | 3.2 µM | Hexanoic acid side chain |
12c | PCAF | 18.9 µM | Butanoic acid side chain |
14 | MCF-7 | 4.1 µM | 4-Nitrobenzyl substitution |
Future Directions and Applications
Targeted Drug Delivery
Conjugation to folate or antibody-drug conjugates (ADCs) could enhance tumor specificity. Preliminary simulations indicate stable binding to folate receptor α (ΔG = -9.8 kcal/mol).
Combination Therapies
Synergy studies with HDAC inhibitors (e.g., vorinostat) show a 3.2-fold reduction in MCF-7 viability compared to monotherapy.
Diagnostic Applications
Radiolabeling with ⁹⁹mTc for SPECT imaging is feasible due to the sulfur-rich scaffold, enabling real-time tracking of drug distribution.
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